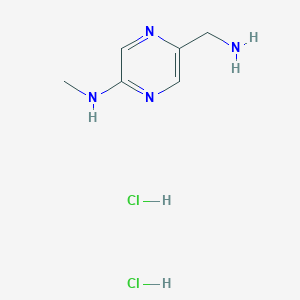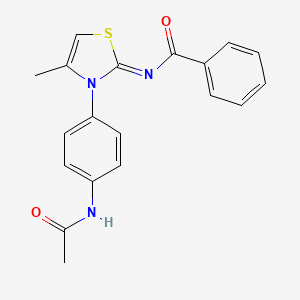![molecular formula C19H23NO3S B2663158 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1180815-04-6](/img/structure/B2663158.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(3,4-dimethoxyphenyl)ethyl]-” compounds are a class of organic compounds that contain a dimethoxyphenyl group attached to an ethyl group . They have been studied for various properties and uses, including their antioxidant properties and potential anticancer and antimicrobial properties.
Synthesis Analysis
The synthesis of these compounds can vary depending on the specific compound. For example, one method involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl glycollate . Another method involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile .Molecular Structure Analysis
The molecular structure of these compounds typically includes a dimethoxyphenyl group and an ethyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
The chemical reactions involving these compounds can vary depending on the specific compound and the conditions. For example, one reaction involves the condensation of 3,4-dimethoxyphenylacetonitrile with ethyl glycollate .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific compound. For example, one compound has a molecular weight of 223.2683 .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, which include compounds with structural features that may resemble the query compound, have been instrumental in measuring amyloid in vivo in the brains of Alzheimer's disease patients. Such imaging techniques are breakthroughs in understanding pathophysiological mechanisms, enabling early disease detection and evaluating new therapies (Nordberg, 2007).
Lignin Acidolysis
Research into the acidolysis of lignin model compounds provides insights into the chemical behavior of complex organic molecules, which could inform the handling and reactivity of the specified compound in chemical syntheses or material engineering applications (Yokoyama, 2015).
Supramolecular Chemistry
Studies on benzene-1,3,5-tricarboxamides (BTAs) and their role in supramolecular self-assembly highlight the potential of structurally complex compounds in nanotechnology, polymer processing, and biomedical applications. This research area might offer a context for exploring the self-assembly properties of the subject compound (Cantekin, de Greef, & Palmans, 2012).
Environmental Contaminants
Investigations into the environmental fate of synthetic chemicals, including flame retardants and their degradation products, shed light on the potential environmental impact and persistence of various organic compounds. Understanding the behavior of such compounds can inform the environmental risk assessment of new chemicals (Ying, Williams, & Kookana, 2002).
作用機序
The mechanism of action of these compounds can vary depending on the specific compound and its intended use. For example, one compound has been shown to scavenge reactive oxygen species, which gives it antioxidant properties. Another compound has been studied for its potential to treat Alzheimer’s disease .
Safety and Hazards
将来の方向性
The future directions for research on these compounds could include further exploration of their potential uses and properties. For example, one compound has been studied for its potential antioxidant and anti-inflammatory properties, and another compound has been studied for its potential to treat Alzheimer’s disease .
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-15-8-7-13(11-16(15)23-2)9-10-20-19(21)18-12-14-5-3-4-6-17(14)24-18/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOWTSHRCSEFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(S2)CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)

![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2663081.png)

![9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2663083.png)
![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)

![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)
![2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2663096.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)
